molecular formula C19H25ClN6OS2 B12161411 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide

2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide

Cat. No.: B12161411
M. Wt: 453.0 g/mol
InChI Key: CCCNFPRCJGKHKZ-UHFFFAOYSA-N
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Description

2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated benzene derivative.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is attached through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Acetyl Group: This involves the reaction of the triazole derivative with a suitable thiol compound.

    Final Coupling with N-ethylhydrazinecarbothioamide: The final step involves coupling the intermediate with N-ethylhydrazinecarbothioamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole derivatives, dechlorinated phenyl derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the triazole ring and the chlorophenyl group suggests possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and the compound’s structure may allow for interactions with specific enzymes or receptors.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes or receptors. The triazole ring and the chlorophenyl group are known to participate in various biochemical interactions, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide lies in its combination of a triazole ring, a chlorophenyl group, and a cyclohexyl group

Properties

Molecular Formula

C19H25ClN6OS2

Molecular Weight

453.0 g/mol

IUPAC Name

1-[[2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-ethylthiourea

InChI

InChI=1S/C19H25ClN6OS2/c1-2-21-18(28)24-22-16(27)12-29-19-25-23-17(13-8-10-14(20)11-9-13)26(19)15-6-4-3-5-7-15/h8-11,15H,2-7,12H2,1H3,(H,22,27)(H2,21,24,28)

InChI Key

CCCNFPRCJGKHKZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)CSC1=NN=C(N1C2CCCCC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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